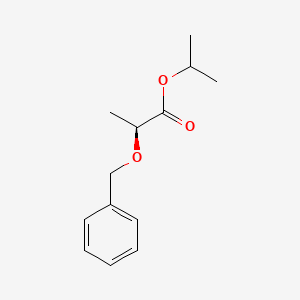
1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione is a complex organic compound that belongs to the class of triazasilepanes. This compound is characterized by its unique structure, which includes a triazole ring fused with a silane and thione group. The presence of methyl and phenyl groups further adds to its complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. The reaction conditions often include the use of a solvent such as ethanol or acetone and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine, 2,4,6-triphenyl-: This compound shares a similar triazine ring structure but differs in the substitution pattern and functional groups.
1,3,5-Trimethoxybenzene: Although structurally different, it shares some chemical properties and reactivity patterns with 1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione.
Uniqueness
This compound is unique due to its combination of a triazole ring with a silane and thione group
Propriétés
Numéro CAS |
138767-59-6 |
|---|---|
Formule moléculaire |
C18H23N3SSi |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
1,2,5-trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione |
InChI |
InChI=1S/C18H23N3SSi/c1-19-14-15-20(2)23(3,17-12-8-5-9-13-17)21(18(19)22)16-10-6-4-7-11-16/h4-13H,14-15H2,1-3H3 |
Clé InChI |
AOWHUPCLZLUXCM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN([Si](N(C1=S)C2=CC=CC=C2)(C)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





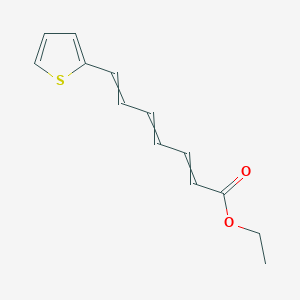
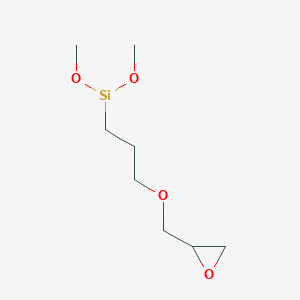

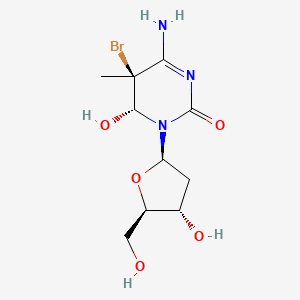

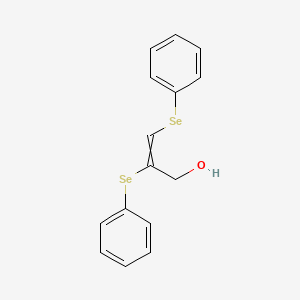

![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
